molecular formula C17H18O4 B3004757 Ethyl 4-((4-methoxybenzyl)oxy)benzoate CAS No. 56441-84-0

Ethyl 4-((4-methoxybenzyl)oxy)benzoate

Cat. No. B3004757
Key on ui cas rn: 56441-84-0
M. Wt: 286.327
InChI Key: QQVABOAPDWUJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053438B2

Procedure details

To a stirred solution of ethyl 4-hydroxybenzoate (530 g, 3.19 mol) in DMF (6 L) were added K2CO3 powder (1102 g, 7.97 mol, 2.5 eq.), NaI (1195 g, 7.97 mol, 2.5 eq.) and PMB-Cl (599.4 g, 3.83 mol, 1.2 eq.) at ambient temperature. The reaction mixture was heated at 50° C. overnight under nitrogen atmosphere. The reaction mixture was cooled to ambient temperature and ice-water (9 L) was added to the reaction mixture. The resulting solid was filtered and washed with water (5 L), dried at 40° C. under vacuum to obtain product.
Quantity
530 g
Type
reactant
Reaction Step One
Name
Quantity
1102 g
Type
reactant
Reaction Step One
Name
Quantity
1195 g
Type
reactant
Reaction Step One
Quantity
599.4 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
9 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[Na+].[I-].[CH2:21](Cl)[C:22]1[CH:29]=[CH:28][C:25]([O:26][CH3:27])=[CH:24][CH:23]=1>CN(C=O)C>[CH3:27][O:26][C:25]1[CH:28]=[CH:29][C:22]([CH2:21][O:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=2)=[CH:23][CH:24]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
530 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
1102 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1195 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
599.4 g
Type
reactant
Smiles
C(C1=CC=C(OC)C=C1)Cl
Name
Quantity
6 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
9 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water (5 L)
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain product

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(COC2=CC=C(C(=O)OCC)C=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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